1,2-Bis(2-bromoethyl)benzene

Catalog No.
S3336969
CAS No.
17379-00-9
M.F
C10H12Br2
M. Wt
292.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Bis(2-bromoethyl)benzene

CAS Number

17379-00-9

Product Name

1,2-Bis(2-bromoethyl)benzene

IUPAC Name

1,2-bis(2-bromoethyl)benzene

Molecular Formula

C10H12Br2

Molecular Weight

292.01 g/mol

InChI

InChI=1S/C10H12Br2/c11-7-5-9-3-1-2-4-10(9)6-8-12/h1-4H,5-8H2

InChI Key

CMBILWTXEXMRBX-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CCBr)CCBr

Canonical SMILES

C1=CC=C(C(=C1)CCBr)CCBr

1,2-Bis(2-bromoethyl)benzene (CAS 17379-00-9) is a bifunctional homobenzylic alkylating agent utilized primarily for the synthesis of medium-sized benzofused ring systems, such as tetralins, benzazepines, and structurally rigid macrocycles [1]. Unlike fully flexible aliphatic dihalides, the ortho-disubstituted aromatic core conformationally restricts the two electrophilic bromoethyl chains, pre-organizing the molecule for targeted cyclization and double-alkylation workflows [2]. Its primary procurement value lies in its ability to provide a precise four-carbon insertion fragment with stable homobenzylic reactivity, making it a critical building block for pharmaceutical intermediates and specialized ligands where shorter benzylic analogs cannot span the required steric distance.

Substituting 1,2-bis(2-bromoethyl)benzene with its widely available benzylic counterpart, 1,2-bis(bromomethyl)benzene, fundamentally alters the target molecular architecture, shifting cyclization products from 6- or 7-membered rings to sterically distinct 4- or 5-membered rings [1]. Furthermore, attempting to replace it with flexible aliphatic dihalides like 1,6-dibromohexane removes the conformational rigidity imparted by the aromatic core, which is essential for reducing the entropic penalty during macrocyclization. Process chemists must also note that direct substitution into standard reductive coupling or primary amine alkylation protocols often yields poor results; for example, direct Hoffmann cleavage routes that succeed for smaller rings fail to produce 7-membered azepines efficiently with this homobenzylic substrate, necessitating specific, tailored nucleophilic strategies[2].

Reductive Cyclization Efficiency and Ring-Size Kinetics

In nickel-catalyzed reductive cyclization workflows, the chain length of the dihalide precursor drastically impacts reaction efficiency. When subjected to NiI2-catalyzed reductive conditions, 1,2-bis(2-bromoethyl)benzene produced low yields of the corresponding 6-membered cyclization product due to competing oligomerization and hydrodehalogenation. In direct contrast, the benzylic comparator 1,2-bis(chloromethyl)benzene successfully provided its cyclized product in a 66% yield under identical conditions [1].

Evidence DimensionIntramolecular cyclization yield under Ni-catalyzed reductive coupling
Target Compound DataLow yield (dominated by side reactions for 6-membered rings)
Comparator Or Baseline1,2-bis(chloromethyl)benzene (benzylic analog)[66% yield]
Quantified DifferenceSignificant drop in direct reductive coupling efficiency when expanding from benzylic to homobenzylic dihalides.
ConditionsNiI2-catalyzed reductive cyclization in DMA at ambient temperature.

Demonstrates that buyers cannot assume standard reductive coupling protocols optimized for benzylic halides will translate to homobenzylic substrates, requiring alternative cyclization strategies.

Limitations in Direct Amine Alkylation for Azepine Formation

When targeting benzofused nitrogen heterocycles, the reactivity of 1,2-bis(2-bromoethyl)benzene diverges significantly from standard alkylating agents. Attempts to synthesize 7-membered azepine rings via direct alkylation and Hoffmann cleavage using this compound resulted in extremely low yields during the initial alkylation step, failing to produce the target styrenes required for Hoveyda-Grubbs catalyst synthesis[1]. This contrasts with the successful application of similar protocols for smaller ring systems.

Evidence DimensionYield in direct double-alkylation of primary amines
Target Compound DataExtremely low yields (reaction fails to produce viable quantities of 7-membered rings)
Comparator Or BaselineStandard 5- or 6-membered ring precursors (which typically proceed in moderate to high yields)
Quantified DifferenceComplete synthetic failure for direct azepine formation via this specific route, requiring alternative multi-step pathways.
ConditionsAlkylation/Hoffmann cleavage procedure targeting 2-(N,N-dialkylaminomethyl)styrenes.

Alerts process chemists that synthesizing 7-membered benz-fused heterocycles requires specialized nucleophilic routes rather than relying on direct primary amine double-alkylation.

Structural Precursor Suitability for Medium-Sized Rings

The fundamental procurement differentiator for 1,2-bis(2-bromoethyl)benzene is its specific carbon-chain geometry. It provides a rigid, ortho-phenylene-linked four-carbon (C4) insertion fragment, which is an absolute requirement for synthesizing 6- to 8-membered fused rings (such as tetralins or benzazepines)[1]. The closest procurement alternative, 1,2-bis(bromomethyl)benzene, provides only a C2 linker, strictly limiting downstream products to 4- or 5-membered rings. This structural divergence makes the two compounds completely non-interchangeable in retrosynthetic planning.

Evidence DimensionAlkyl chain length contribution to cyclized ring size
Target Compound DataProvides a rigid C4 linker (yielding 6- to 8-membered fused rings)
Comparator Or Baseline1,2-bis(bromomethyl)benzene (provides a C2 linker, yielding 4- to 5-membered fused rings)
Quantified DifferenceExpands the resulting heterocyclic or carbocyclic core by exactly two carbon atoms (+2 CH2 groups).
ConditionsIntramolecular cyclization or double-alkylation with single-atom nucleophiles.

This is the primary procurement driver: buyers must select this specific homobenzylic homologue when targeting medium-sized benzofused scaffolds, as benzylic analogs cannot span the required distance.

Synthesis of Benzofused Medium Rings

Used as the core bis-electrophile for synthesizing 6- to 8-membered rings (e.g., tetralins, 3-benzazepines) where the ortho-phenylene core provides necessary conformational restriction, overcoming the limitations of fully aliphatic chains[2].

Precursor for Complex Organometallic Ligands

Serves as a structural backbone in the development of advanced organometallic catalysts, where its specific chain length is evaluated for forming specialized chelate rings, even though direct alkylation routes require careful optimization [2].

Alternative Nucleophilic Double-Alkylation

Employed in stepwise or alternative multi-step nucleophilic substitution pathways to bypass the low yields observed in direct reductive coupling or primary amine alkylation, leveraging its stable homobenzylic reactivity [1].

XLogP3

4.2

Wikipedia

1,2-bis(2-bromoethyl)benzene

Dates

Last modified: 04-14-2024

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